4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine
Overview
Description
4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H15ClF3N5 and its molecular weight is 357.76 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine (CAS Number: 2183593-91-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a piperazine moiety linked to a trifluoromethylphenyl group. Its molecular formula is with a molecular weight of 357.76 g/mol. The structural representation is as follows:
Property | Value |
---|---|
IUPAC Name | 4-chloro-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine |
CAS Number | 2183593-91-9 |
PubChem CID | 31537646 |
Molecular Weight | 357.76 g/mol |
Research indicates that the compound exhibits significant biological activity through various mechanisms, particularly in inhibiting specific kinase pathways associated with cancer proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and activity against target kinases.
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits cell proliferation in several cancer cell lines. For example, studies show IC50 values in the low nanomolar range against BCR-ABL-expressing cell lines, indicating potent anti-cancer properties:
Cell Line | IC50 (nM) |
---|---|
K562 (BCR-ABL+) | 67 |
Ba/F3 (BCR-ABL+) | 47 |
These results suggest that the compound may be effective in targeting BCR-ABL-mediated pathways, commonly associated with chronic myeloid leukemia.
Case Studies
- Anti-Cancer Activity : A study published in Cancer Biology & Therapy evaluated the efficacy of this compound against various leukemic cell lines. Results indicated that it effectively induces apoptosis through the inhibition of the BCR-ABL kinase activity, leading to cell cycle arrest and increased rates of programmed cell death.
- Pharmacokinetics : Another investigation focused on the pharmacokinetic profile of the compound in animal models. It was found to have favorable absorption characteristics, with a significant area under the curve (AUC) indicating effective systemic exposure post-administration.
Properties
IUPAC Name |
4-chloro-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5/c16-12-9-13(22-14(20)21-12)24-6-4-23(5-7-24)11-3-1-2-10(8-11)15(17,18)19/h1-3,8-9H,4-7H2,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNTXWGGMPYKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=NC(=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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